molecular formula C4H4ClNO B13919847 4-Chloro-5-methylisoxazole CAS No. 7064-36-0

4-Chloro-5-methylisoxazole

Cat. No.: B13919847
CAS No.: 7064-36-0
M. Wt: 117.53 g/mol
InChI Key: TWNJKMLIBYBDLS-UHFFFAOYSA-N
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Description

4-Chloro-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methyl-1,2-oxazole with suitable reagents under controlled conditions. Another approach involves the use of aromatic aldehydes and nitroacetic esters to form intermediate compounds, which are then cyclized to produce the desired isoxazole derivative .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave irradiation to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-5-methylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylisoxazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to anticancer activity by promoting the acetylation of histone proteins and altering gene expression .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5-methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

7064-36-0

Molecular Formula

C4H4ClNO

Molecular Weight

117.53 g/mol

IUPAC Name

4-chloro-5-methyl-1,2-oxazole

InChI

InChI=1S/C4H4ClNO/c1-3-4(5)2-6-7-3/h2H,1H3

InChI Key

TWNJKMLIBYBDLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)Cl

Origin of Product

United States

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